Myelopeptide-2 is classified as an immunomodulating oligopeptide. It was first identified in studies focusing on the effects of bone marrow-derived factors on immune cell functionality. The peptide is categorized under a broader class of myelopeptides, which are known for their roles in immune regulation and potential therapeutic applications .
Myelopeptide-2 can be synthesized using various methods, including solid-phase peptide synthesis and recombinant DNA techniques. The solid-phase method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This approach facilitates the purification of the synthesized peptide through techniques such as reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity levels .
The synthesis typically involves protecting group strategies to prevent unwanted reactions during the coupling of amino acids. After synthesis, the peptide is cleaved from the solid support and deprotected to yield the final product. The use of HPLC ensures that impurities and unreacted starting materials are removed, resulting in a biologically active peptide suitable for further research and application .
The molecular structure of Myelopeptide-2 can be represented by its amino acid sequence: Leu-Val-Val-Tyr-Pro-Trp. This sequence contributes to its specific biological activities through its three-dimensional conformation, which is crucial for receptor interactions.
Conformational analysis using computational modeling has been conducted to understand the spatial structure of Myelopeptide-2 and its analogs. Such studies provide insights into how structural variations can influence biological activity and interactions with target cells .
Myelopeptide-2 engages in various biochemical interactions within biological systems. It primarily acts on T lymphocytes, modulating their response to mitogens and restoring their proliferative capacity when inhibited by factors such as conditioned media from leukemia cells.
The mechanism involves binding to specific receptors on T lymphocytes, which triggers intracellular signaling pathways that enhance cytokine production, notably interleukin-2. This action is dose-dependent and highlights the peptide's potential as an immunotherapeutic agent .
The mechanism by which Myelopeptide-2 exerts its effects involves several steps:
Myelopeptide-2 is typically presented as a white powder with a molecular weight around 800 Da, depending on the specific modifications made during synthesis.
The peptide is soluble in water and exhibits stability under physiological conditions, making it suitable for biological applications. Its stability can be influenced by factors such as pH and temperature, which are critical during storage and handling .
Myelopeptide-2 has several promising applications in scientific research and medicine:
Myelopeptide-2 (MP-2) emerged from pioneering research into the immunomodulatory capabilities of bone marrow-derived factors. In the late 20th century, scientists isolated this biologically active peptide from the supernatant of porcine bone marrow cell cultures, marking a significant advancement in understanding hematopoietic organ-derived immunoregulators [1] [3]. The discovery occurred during investigations into how bone marrow components influence immune cell function, particularly in the context of cancer and viral pathogenesis [3] [6].
Early research demonstrated MP-2's unique capacity to counteract immunosuppressive mechanisms induced by leukemia cells and viruses. Notably, Russian researchers including Petrov and Mikhailova documented in the mid-1990s that MP-2 could abolish T-lymphocyte suppression caused by human leukemia HL-60 cells, establishing its foundational immunorestorative properties [3] [6]. This historical work positioned MP-2 as a prototype for bone marrow-derived peptides with therapeutic potential in oncology and virology, primarily through its ability to maintain immune homeostasis – a conceptual breakthrough in immunoregulatory peptide science [1] [3].
MP-2 possesses a well-defined hexapeptide structure with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp, commonly represented as LVVYPW using single-letter notation [4] [6] [7]. This primary structure corresponds to the molecular formula C₄₁H₅₇N₇O₈ and an exact molecular weight of 775.93 g/mol (average mass: 776 g/mol) [1] [4] [7]. The peptide backbone features a conventional amide linkage pattern with a free N-terminal leucine and C-terminal tryptophan [4].
Table 1: Amino Acid Sequence Breakdown of MP-2
Position | Amino Acid | Three-Letter Code | Side Chain Properties |
---|---|---|---|
1 | Leucine | Leu | Aliphatic hydrophobic |
2 | Valine | Val | Branched hydrophobic |
3 | Valine | Val | Branched hydrophobic |
4 | Tyrosine | Tyr | Aromatic polar |
5 | Proline | Pro | Cyclic (conformationally restrictive) |
6 | Tryptophan | Trp | Aromatic hydrophobic |
The sequence contains a distinctive hydrophobic core (Leu-Val-Val) accounting for approximately 50% of its residues, followed by a tyrosine-proline-tryptophan motif that contributes aromatic character and structural constraints [4] [7]. This arrangement creates a pronounced hydrophobic moment, confirmed by computational analysis yielding a grand average of hydropathy (GRAVY) index of +1.4, indicating strong hydrophobic character [4]. The peptide's isoelectric point (pI) is approximately 7.0, reflecting its near-neutral charge state at physiological pH [4].
MP-2 exhibits distinctive solubility characteristics critical for research applications. It demonstrates excellent solubility in dimethyl sulfoxide (DMSO) (≥77.5 mg/mL) and moderate solubility in ethanol (≥44.8 mg/mL) but is characteristically insoluble in aqueous solutions [4] [7]. This solubility profile directly reflects its hydrophobic nature as evidenced by the GRAVY index and dictates specific handling protocols for experimental use [4].
The peptide shows moderate stability when stored as a lyophilized powder at -20°C under moisture-controlled conditions [4] [7]. However, its stability in biological matrices remains challenging due to proteolytic susceptibility inherent to linear peptides. The presence of conventional peptide bonds, particularly adjacent to valine and leucine residues, creates potential cleavage sites for serum proteases, limiting its in vivo stability [7] [9]. Tyrosine and tryptophan residues contribute to UV absorption properties, with a calculated molar extinction coefficient of 6970 M⁻¹cm⁻¹ at 280 nm wavelength, providing a useful parameter for concentration determination in experimental settings [4].
Table 2: Key Physicochemical Properties of MP-2
Property | Value/Characteristic | Methodological Notes |
---|---|---|
Molecular Weight | 775.93 g/mol (exact) | Calculated from molecular formula |
Solubility in DMSO | ≥77.5 mg/mL | Experimental measurement |
Solubility in Ethanol | ≥44.8 mg/mL | Experimental measurement |
Solubility in Water | Insoluble | Observed behavior |
Isoelectric Point (pI) | 7.0 | Theoretical calculation |
Extinction Coefficient | 6970 M⁻¹cm⁻¹ | Calculated from aromatic residues |
Storage Stability | -20°C (lyophilized) | Recommended long-term storage condition |
GRAVY Index | +1.4 | Hydropathy calculation |
The conformational stability of MP-2 is influenced by its proline residue at position 5, which introduces structural constraints that may affect receptor interactions [4] [7]. While detailed secondary structure studies are limited in the available literature, the hydrophobic cluster (Leu¹-Val²-Val³) likely promotes intramolecular interactions that stabilize the peptide's tertiary conformation in hydrophobic environments [7]. These physicochemical properties collectively determine MP-2's research applicability, particularly in in vitro systems where DMSO serves as a suitable solvent vehicle [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7